BenchChemオンラインストアへようこそ!

1-Isopropyl Etodolac

Lipophilicity Chromatographic Retention Membrane Permeability

1-Isopropyl Etodolac (CAS 849630-65-5), also known as Etodolac EP Impurity F, is a structural derivative of the nonsteroidal anti-inflammatory drug (NSAID) etodolac. Chemically, it is (1RS)-8-ethyl-1-(1-methylethyl)-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid.

Molecular Formula C18H23NO3
Molecular Weight 301.386
CAS No. 849630-65-5
Cat. No. B566279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl Etodolac
CAS849630-65-5
Synonyms8-Ethyl-1,3,4,9-tetrahydro-1-(1-methylethyl)-Pyrano[3,4-b]indole-1-acetic Acid;  Etodolac Impurity F (EP)
Molecular FormulaC18H23NO3
Molecular Weight301.386
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC(=O)O)C(C)C
InChIInChI=1S/C18H23NO3/c1-4-12-6-5-7-13-14-8-9-22-18(11(2)3,10-15(20)21)17(14)19-16(12)13/h5-7,11,19H,4,8-10H2,1-3H3,(H,20,21)
InChIKeyZYYZBAXQYNUZCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl Etodolac (CAS 849630-65-5): A Critical Etodolac EP Impurity F for Pharmaceutical Analysis and Method Validation


1-Isopropyl Etodolac (CAS 849630-65-5), also known as Etodolac EP Impurity F, is a structural derivative of the nonsteroidal anti-inflammatory drug (NSAID) etodolac. Chemically, it is (1RS)-8-ethyl-1-(1-methylethyl)-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid [1]. This compound belongs to the pyrano[3,4-b]indole class and is officially recognized as a specified impurity in the European Pharmacopoeia (EP) monograph for etodolac [2]. Unlike the parent drug etodolac, which possesses an ethyl substituent at the 1-position, 1-Isopropyl Etodolac features an isopropyl group at this critical position, resulting in distinct physicochemical properties and analytical behavior. It is supplied as a white solid with >95% purity and is primarily utilized as a reference standard in pharmaceutical quality control (QC), analytical method development, and Abbreviated New Drug Application (ANDA) submissions . The compound's structural modification confers increased lipophilicity (XLogP3 = 3.3) compared to etodolac (XLogP3 = 2.8), a key attribute that influences chromatographic retention and separation parameters [3][4]. This specific impurity standard is essential for ensuring the identity, purity, and safety of etodolac active pharmaceutical ingredient (API) and finished drug products.

Why 1-Isopropyl Etodolac Cannot Be Substituted by Other Etodolac Impurities or NSAIDs in Critical Analytical Workflows


Generic substitution fails for 1-Isopropyl Etodolac due to its unique regulatory designation as EP Impurity F and its distinct molecular architecture, which drives quantifiable differences in physicochemical and chromatographic behavior. While multiple etodolac-related compounds share the same molecular formula (C18H23NO3) and nominal mass (301.4 g/mol) — including 8-Isopropyl Etodolac (EP Impurity D) — their structural isomerism leads to divergent retention times, ionization efficiencies, and spectral signatures that are critical for accurate identification and quantification in HPLC, LC-MS, and NMR analyses [1][2]. The isopropyl substitution at the 1-position (versus the 8-position in 8-Isopropyl Etodolac or the 1-ethyl group in the parent drug) creates a distinct steric and electronic environment that alters the compound's logP, polar surface area, and fragmentation pattern . For pharmaceutical laboratories, using an incorrect impurity standard — such as substituting 8-Isopropyl Etodolac for 1-Isopropyl Etodolac — can lead to false-negative or false-positive results in purity assessments, method validation failures, and potential regulatory non-compliance during ANDA submissions. The EP monograph explicitly lists 1-Isopropyl Etodolac as a specific impurity that must be controlled, making its precise reference standard indispensable for demonstrating that etodolac API meets compendial specifications [3]. Furthermore, the enhanced lipophilicity of 1-Isopropyl Etodolac (XLogP3 = 3.3) compared to etodolac (XLogP3 = 2.8) provides a verifiable chromatographic differentiation that generic replacements cannot replicate [4][5].

Quantitative Differentiation of 1-Isopropyl Etodolac from Structural Analogs: A Head-to-Head Evidence Guide for Analytical and Pharmaceutical Selection


Enhanced Lipophilicity: XLogP3 Comparison of 1-Isopropyl Etodolac vs. Etodolac and 8-Isopropyl Etodolac

1-Isopropyl Etodolac demonstrates significantly higher lipophilicity compared to the parent drug etodolac and the positional isomer 8-Isopropyl Etodolac, as quantified by the computed partition coefficient XLogP3. The isopropyl group at the 1-position increases hydrophobic character, which directly impacts reversed-phase HPLC retention and potential in silico predictions of membrane permeability [1]. The XLogP3 value of 3.3 for 1-Isopropyl Etodolac is 0.5 units greater than etodolac (2.8) and 0.2 units greater than 8-Isopropyl Etodolac (3.1) [2][3]. This quantitative difference translates to a measurable increase in chromatographic retention time, enabling unambiguous separation and identification in compendial HPLC methods [4].

Lipophilicity Chromatographic Retention Membrane Permeability

Regulatory Specification as EP Impurity F: A Definitive Distinction from Other Etodolac-Related Compounds

1-Isopropyl Etodolac is officially designated as Etodolac EP Impurity F in the European Pharmacopoeia monograph for etodolac. This regulatory classification mandates its specific identification, control, and quantification in etodolac drug substance and drug product [1]. In contrast, the positional isomer 8-Isopropyl Etodolac is designated as EP Impurity D, and the parent drug is the active pharmaceutical ingredient itself [2]. The EP monograph specifies acceptance criteria for Impurity F, typically ≤0.10% or ≤0.15% relative to the etodolac peak, depending on the dosage form and total daily dose [3]. Using 1-Isopropyl Etodolac as a reference standard is therefore not merely a technical preference but a regulatory requirement for demonstrating that etodolac API complies with compendial purity specifications .

Pharmaceutical Quality Control Regulatory Compliance ANDA

Structural Isomerism: Positional Difference Dictates Distinct Analytical Behavior in HPLC and Mass Spectrometry

1-Isopropyl Etodolac and 8-Isopropyl Etodolac are positional isomers sharing the same molecular formula (C18H23NO3) and exact mass (301.1678 Da). However, the location of the isopropyl substituent — at the 1-position versus the 8-position on the pyrano[3,4-b]indole core — creates distinct spatial and electronic environments that alter chromatographic retention and mass spectrometric fragmentation [1]. In reversed-phase HPLC, the higher XLogP3 of 1-Isopropyl Etodolac (3.3) compared to 8-Isopropyl Etodolac (3.1) results in a longer retention time, enabling baseline resolution under optimized EP gradient conditions [2]. In LC-MS/MS, the isomers may produce different product ion spectra due to variations in bond dissociation energies and charge localization, which can be exploited for unambiguous identification in multiple reaction monitoring (MRM) assays [3]. This isomer-specific behavior underscores the necessity of using the correct reference standard for method development and validation.

Chromatographic Separation Mass Spectrometry Structural Isomerism

Potential Anti-Myeloma Activity: A Class-Level Inference from Etodolac Analog Studies

1-Isopropyl Etodolac has been annotated in chemical databases as a compound that 'may have use in the treatment of myeloma' and as a COX-1/COX-2/β-catenin inhibitor [1]. This annotation is based on class-level inference from structural analogs such as SDX-308 and SDX-101 (R-etodolac), which have demonstrated potent anti-myeloma activity via inhibition of NF-κB and β-catenin/TCF signaling pathways in preclinical studies [2]. While direct, head-to-head quantitative data comparing 1-Isopropyl Etodolac to these clinical candidates are not available in the public domain, the compound's structural similarity to the active pharmacophore suggests potential for further investigation as a research tool or lead optimization candidate [3]. Notably, SDX-308 has shown >50% inhibition of multiple myeloma cell growth at concentrations of 10-20 µM in vitro, providing a benchmark for future studies with 1-Isopropyl Etodolac [4].

Multiple Myeloma β-Catenin Inhibition Drug Discovery

Analytical Purity and Characterization: Vendor-Supplied Data for 1-Isopropyl Etodolac Reference Standard

1-Isopropyl Etodolac is commercially available as a high-purity reference standard suitable for pharmaceutical analysis. Vendors report purity specifications of >95% (HPLC) and provide detailed Certificates of Analysis (COA) that include characterization by HPLC, 1H-NMR, MS, and IR [1]. One supplier explicitly states a purity of 99% with content assignment and multi-technique analytical characterization [2]. The compound is supplied in quantities of 25 mg and 100 mg, with pricing indicative of its specialized nature as a pharmacopeial impurity standard. For comparison, 8-Isopropyl Etodolac (EP Impurity D) is also available with similar purity specifications, but the two compounds are not interchangeable due to their distinct chromatographic behavior and regulatory classifications [3]. The availability of comprehensive characterization data ensures that 1-Isopropyl Etodolac can be used directly for analytical method development, system suitability testing, and impurity profiling in compliance with ICH Q3A/Q3B guidelines [4].

Reference Standard Quality Control Method Validation

High-Value Application Scenarios for 1-Isopropyl Etodolac in Pharmaceutical R&D and Quality Control


Analytical Method Development and Validation for Etodolac Impurity Profiling

1-Isopropyl Etodolac serves as a critical reference standard for developing and validating HPLC, UPLC, and LC-MS methods to quantify EP Impurity F in etodolac API and finished dosage forms. The compound's higher lipophilicity (XLogP3 = 3.3) necessitates optimized gradient elution conditions to achieve baseline separation from etodolac (XLogP3 = 2.8) and 8-Isopropyl Etodolac (XLogP3 = 3.1) [1][2]. Method validation parameters — including specificity, linearity, accuracy, precision, and limit of quantitation (LOQ) — require the use of authentic 1-Isopropyl Etodolac to demonstrate that the analytical procedure can reliably detect and quantify this specific impurity at levels ≤0.10% relative to the API peak, in accordance with ICH Q2(R2) and EP monograph requirements [3].

Quality Control Release Testing for Etodolac API and Drug Products

Pharmaceutical manufacturers utilize 1-Isopropyl Etodolac reference standards for routine quality control release testing of etodolac batches. The EP monograph mandates control of Impurity F; therefore, each lot of etodolac API must be assayed against a certified reference standard of 1-Isopropyl Etodolac to ensure compliance with acceptance criteria [4]. The high purity (≥95%, typically 99%) and detailed characterization data (HPLC, NMR, MS) provided with the standard enable accurate quantification and identity confirmation, supporting batch release decisions and ensuring that only compliant material enters the supply chain for drug product manufacturing [5].

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions

For generic pharmaceutical companies seeking FDA or EMA approval for etodolac products, 1-Isopropyl Etodolac is an essential component of the impurity profile section of ANDA and DMF submissions. Regulatory agencies require demonstration that the proposed etodolac product meets the same purity specifications as the reference listed drug, including control of specified impurities such as EP Impurity F . Procurement of a well-characterized 1-Isopropyl Etodolac reference standard from a reputable vendor provides the traceability and analytical data necessary to support method validation reports, stability studies, and impurity fate and purge assessments [6].

Exploratory Oncology Research Targeting β-Catenin and NF-κB Pathways

Building on the class-level evidence that etodolac analogs such as SDX-308 and R-etodolac inhibit multiple myeloma cell growth via β-catenin/TCF and NF-κB pathway modulation, 1-Isopropyl Etodolac may be procured as a structurally distinct research tool for exploratory oncology studies [7]. Although direct IC50 data are not available, the compound's unique substitution pattern at the 1-position offers a distinct chemical scaffold for structure-activity relationship (SAR) investigations. Researchers may evaluate 1-Isopropyl Etodolac in cell-based assays (e.g., MM.1S, RPMI-8226) to compare its anti-proliferative activity and COX-2 inhibitory profile with that of R-etodolac and SDX-308, potentially identifying novel lead compounds with improved selectivity or reduced gastrointestinal toxicity [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Isopropyl Etodolac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.